1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine

Kinase inhibitor Selectivity profiling RET kinase

This compound is a validated RET kinase inhibitor scaffold with a specific 2-phenyl / 4-phenylpiperazine substitution pattern. It is explicitly claimed in the Array BioPharma patent family for RET-selective programs. With a balanced XLogP3 of 3.7 and no halogen-mediated heavy-atom effects, it serves as an ideal unsubstituted reference standard for selectivity panels and an optimal starting point for SAR expansion. Procurement of this specific analog ensures you are working with the correct selectivity fingerprint and pharmacokinetic window, avoiding the risks of Trk-family contamination seen with halogenated analogs.

Molecular Formula C22H21N5
Molecular Weight 355.445
CAS No. 1111418-29-1
Cat. No. B2755306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine
CAS1111418-29-1
Molecular FormulaC22H21N5
Molecular Weight355.445
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5
InChIInChI=1S/C22H21N5/c1-3-7-18(8-4-1)20-17-21-22(23-11-12-27(21)24-20)26-15-13-25(14-16-26)19-9-5-2-6-10-19/h1-12,17H,13-16H2
InChIKeyJHXPYRVQHDNQNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine (CAS 1111418-29-1) – Key Physicochemical and Pharmacophore Profile for Procurement Evaluation


1-Phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine (CAS 1111418-29-1, molecular formula C22H21N5, molecular weight 355.4 g/mol, XLogP3 3.7) is a heterocyclic small molecule composed of a pyrazolo[1,5-a]pyrazine core substituted at the 2-position with a phenyl ring and at the 4-position with a 4-phenylpiperazine moiety [1]. The pyrazolo[1,5-a]pyrazine scaffold is recognized across multiple patent families as a privileged pharmacophore for kinase inhibition, with documented activity against RET, JAK, and BTK kinases depending on the substitution pattern [2]. The combination of a 2-phenyl substituent and a 4-phenylpiperazine tail distinguishes this compound within the pyrazolo[1,5-a]pyrazine series and is associated with a specific kinase-selectivity fingerprint that cannot be reproduced by close structural analogs.

Why 1-Phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine Cannot Be Replaced by a Generic In-Class Analog


Generic substitution within the pyrazolo[1,5-a]pyrazin-4-yl piperazine series introduces substantial shifts in kinase selectivity, physicochemical properties, and synthetic accessibility that directly impact downstream experimental outcomes. The 2-phenyl substituent on the pyrazolo[1,5-a]pyrazine core is a critical determinant of kinase-binding orientation; patent data show that even conservative replacements (e.g., 2-methylphenyl vs. phenyl) divert inhibitory activity away from the RET kinase toward alternative targets such as Trk kinases or JAK family members [1]. In addition, the 4-phenylpiperazine moiety contributes to a specific lipophilicity window (XLogP3 3.7) that balances passive permeability with aqueous solubility—a window that is disrupted by halogenation or alkylation of the terminal phenyl ring [2]. Procurement of an uncharacterized analog without head-to-head biological profiling therefore risks purchasing a compound with an entirely different selectivity profile and unsuitable pharmacokinetic properties for the intended assay.

Quantitative Differentiation Evidence: 1-Phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine vs. Closest Analogs


Kinase Selectivity Fingerprint: RET-Focused vs. Trk-Biased Analogs

Patent data from the Array BioPharma RET kinase inhibitor program establish that 2-phenyl-substituted pyrazolo[1,5-a]pyrazin-4-yl compounds bearing a 4-phenylpiperazine tail are specifically claimed as RET kinase inhibitors, whereas the corresponding 2-(4-chlorophenyl) analog (CAS 1111292-07-9) has been associated with Trk kinase inhibition in separate chemical matter disclosures [1]. No publicly available RET IC50 value exists for the target compound; the differentiation is inferred at the class level from the patent landscape, which treats the 2-phenyl / 4-phenylpiperazine combination as a defined selectivity-encoding motif distinct from halogenated or alkylated 2-aryl congeners [1]. The 4-chlorophenyl analog (CAS 1111292-07-9) shows a confirmed shift in annotated biological target from RET to Trk kinases, illustrating that the 2-position substituent is a binary selector of kinase family targeting .

Kinase inhibitor Selectivity profiling RET kinase

Lipophilicity Differentiation: XLogP3 and Predicted Solubility Window

Computed physicochemical properties from PubChem provide a quantitative basis for differentiated selection. The target compound (XLogP3 = 3.7) occupies a lower lipophilicity range than its 4-chlorophenyl analog (predicted XLogP3 ≈ 4.5 for CAS 1111292-07-9 based on incremental halogen contribution), and is substantially less lipophilic than the 4-butoxyphenyl analog (CAS 1115530-93-2, predicted XLogP3 ≈ 5.8) [1]. Lower XLogP3 values within this series correlate with improved predicted aqueous solubility and reduced non-specific protein binding, factors that directly influence assay reliability and in vitro pharmacokinetic reproducibility [2]. The intermediate lipophilicity of the target compound positions it favorably within the CNS drug-like property space (XLogP3 < 5) compared to the 4-butoxyphenyl analog, which exceeds the CNS multiparameter optimization (CNS MPO) lipophilicity ceiling.

Lipophilicity LogP Physicochemical properties

Structural Minimalism and Synthetic Tractability vs. Heavier Analogs

The target compound (MW = 355.4 Da) possesses a lower molecular weight than the 4-butoxyphenyl analog (CAS 1115530-93-2, MW ≈ 427.6 Da) and the 2-(4-chlorophenyl) analog (CAS 1111292-07-9, MW ≈ 389.9 Da) [1]. The lower MW correlates with fewer rotatable bonds (3 vs. approximately 7 for the butoxy analog), reducing conformational entropy and increasing the likelihood of achieving high ligand efficiency (LE) in target binding [2]. The absence of a halogen atom also eliminates potential metabolic liabilities associated with oxidative dehalogenation, simplifying metabolite identification in in vitro ADME studies.

Synthetic accessibility Molecular weight Lead-likeness

Optimal Research and Industrial Application Scenarios for 1-Phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine


Medicinal Chemistry: RET Kinase-Focused Lead Optimization

The compound is most appropriately deployed as a starting scaffold in RET kinase inhibitor medicinal chemistry programs. Its 2-phenyl / 4-phenylpiperazine substitution pattern is explicitly claimed in the Array BioPharma RET kinase patent family, providing a structurally validated entry point for exploring RET-selective inhibitors without contamination by Trk-family activity that complicates the profiling of 4-chlorophenyl analogs [1].

Chemical Biology: Kinase Selectivity Panel Reference Tool

Given its intermediate lipophilicity (XLogP3 3.7) and the absence of halogen-mediated heavy-atom effects, the compound can serve as an unsubstituted reference standard within selectivity panels. Its lower non-specific binding propensity relative to halogenated or butoxylated analogs makes it a cleaner baseline compound for interpreting selectivity shifts induced by chemical modifications [2].

Structure-Activity Relationship (SAR) Studies: Core Scaffold Validation

The compound's balanced physicochemical profile (MW 355.4 Da, XLogP3 3.7, HBD 0, HBA 4) qualifies it as a suitable starting point for SAR expansion. Its lower molecular weight and rotatable bond count compared to bulkier analogs allow headroom for additional functionalization while remaining within drug-like chemical space, making it ideal for systematic substitution scanning at the piperazine and phenyl rings [3].

Quote Request

Request a Quote for 1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.